5'-Bromo-2'-fluoro-3'-hydroxyphenacyl bromide
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Overview
Description
5’-Bromo-2’-fluoro-3’-hydroxyphenacyl bromide is an organic compound with the molecular formula C8H6Br2FO2 It is a derivative of phenacyl bromide, featuring bromine, fluorine, and hydroxyl functional groups on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Bromo-2’-fluoro-3’-hydroxyphenacyl bromide typically involves the bromination and fluorination of a suitable precursor. One common method is the bromination of 2’-fluoro-3’-hydroxyacetophenone using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar bromination and fluorination reactions on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5’-Bromo-2’-fluoro-3’-hydroxyphenacyl bromide undergoes several types of chemical reactions, including:
Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or thiourea in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products
Nucleophilic substitution: Formation of substituted phenacyl derivatives.
Oxidation: Formation of 5’-Bromo-2’-fluoro-3’-hydroxybenzaldehyde.
Reduction: Formation of 5’-Bromo-2’-fluoro-3’-hydroxyphenethyl alcohol.
Scientific Research Applications
5’-Bromo-2’-fluoro-3’-hydroxyphenacyl bromide has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a building block in the development of new drugs, particularly those targeting cancer and infectious diseases.
Biological Studies: Used in studies to understand the interactions of halogenated phenacyl compounds with biological macromolecules.
Industrial Applications: Potential use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5’-Bromo-2’-fluoro-3’-hydroxyphenacyl bromide involves its interaction with nucleophiles and electrophiles. The bromine and fluorine atoms enhance the compound’s reactivity, allowing it to participate in various substitution and addition reactions. The hydroxyl group can form hydrogen bonds, influencing the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5’-fluoro-2’-hydroxyacetophenone: Similar structure but lacks the additional bromine atom.
5-Bromo-2-hydroxyphenacyl bromide: Similar structure but lacks the fluorine atom.
2,5-Dibromo-2-hydroxyacetophenone: Similar structure but lacks the fluorine atom.
Uniqueness
5’-Bromo-2’-fluoro-3’-hydroxyphenacyl bromide is unique due to the presence of both bromine and fluorine atoms on the aromatic ring, which enhances its reactivity and potential applications in various fields. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological targets.
Properties
Molecular Formula |
C8H5Br2FO2 |
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Molecular Weight |
311.93 g/mol |
IUPAC Name |
2-bromo-1-(5-bromo-2-fluoro-3-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H5Br2FO2/c9-3-7(13)5-1-4(10)2-6(12)8(5)11/h1-2,12H,3H2 |
InChI Key |
DHTSHNPWUVBGBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)CBr)F)O)Br |
Origin of Product |
United States |
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